molecular formula C7H6O2 B1680747 Salicylaldehyde CAS No. 90-02-8

Salicylaldehyde

Cat. No. B1680747
CAS RN: 90-02-8
M. Wt: 122.12 g/mol
InChI Key: SMQUZDBALVYZAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04347371

Procedure details

To 2.35 g of ethyl(4R)-2-(2-hydroxyphenyl-4-thiazolidinecarboxylate: mp 75°-77° C.; [α]D25 -105.1° (c=0.9, methanol), obtained by the reaction of L-cysteine ethyl ester hydrochloride with salicylaldehyde in the presence of triethylamine in chloroform at room temperature for 2 hr then addition of water and evaporation of the organic layer, which is dissolved in 30 ml of water and 40 ml of tetrahydrofuran, 1.1 g of sodium carbonate is added. To the stirred mixture, cooled by an ice-water bath, 1.36 g of 3,3'-dithiodipropanoyl dichloride is added dropwise. The resulting mixture is continuously stirred for 30 min and extracted with ether after addition of 100 ml of water. The organic layer is washed with brine, dried over magnesium sulfate, and evaporated in vacuo to give crystals of the titled compound. The yield is 2.3 g (68%).
Name
2-hydroxyphenyl-4-thiazolidinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]1[NH:12][CH:11]([C:13]([O-:15])=[O:14])[CH2:10][S:9]1.C[OH:17].[CH2:18](N(CC)CC)[CH3:19].C(Cl)(Cl)[Cl:26]>>[ClH:26].[CH2:18]([O:15][C:13](=[O:14])[C@H:11]([CH2:10][SH:9])[NH2:12])[CH3:19].[CH:8](=[O:17])[C:3]1[C:2](=[CH:7][CH:6]=[CH:5][CH:4]=1)[OH:1] |f:4.5|

Inputs

Step One
Name
2-hydroxyphenyl-4-thiazolidinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC=C1)C1SCC(N1)C(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C)OC([C@@H](N)CS)=O
Name
Type
product
Smiles
C(C=1C(O)=CC=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.